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Compound of Interest

Compound Name: 6-Methoxyindole

Cat. No.: B132359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 6-Methoxyindole, a vital heterocyclic compound with applications in medicinal chemistry

and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for

researchers and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the tabulated ¹H and ¹³C NMR spectral data for 6-Methoxyindole.

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxyindole

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

found in search

results

Table 2: ¹³C NMR Spectroscopic Data for 6-Methoxyindole
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Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Note: While general spectral data for indole and methoxy-substituted aromatic compounds are

available, specific, experimentally determined peak lists for 6-Methoxyindole were not

explicitly found in the conducted search. The expected chemical shifts for the methoxy group

protons would typically appear as a singlet between 3.5 and 4.0 ppm, and the aromatic protons

would be observed in the range of 6.5 to 8.0 ppm. Aromatic carbons typically resonate between

110 and 160 ppm in ¹³C NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR absorption data for 6-Methoxyindole is summarized below.

Table 3: IR Spectroscopic Data for 6-Methoxyindole
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Wavenumber (cm⁻¹) Description of Vibration

3489.1 N-H stretch

1621.5 C=C stretch (aromatic)

1588.9 C=C stretch (aromatic)

1494.3 C-H bend (aromatic)

1471.1 C-H bend (CH₃)

1445.8 C-H bend (aromatic)

1332.3 C-N stretch

1290.0 C-O-C stretch (asymmetric)

1210.1 C-H in-plane bend (aromatic)

1168.3 C-O-C stretch (symmetric)

1148.2 C-H in-plane bend (aromatic)

1029.0 C-O stretch

924.9 C-H out-of-plane bend (aromatic)

853.4 C-H out-of-plane bend (aromatic)

795.1 C-H out-of-plane bend (aromatic)

759.4 C-H out-of-plane bend (aromatic)

600.4 Ring deformation

579.5 Ring deformation

434.0 Ring deformation

This data is based on experimental values for matrix-isolated 6-Methoxyindole and may show

slight variations depending on the sampling method.[1][2]

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for 6-Methoxyindole

m/z Relative Intensity (%)
Putative Fragment
Assignment

147 100 [M]⁺ (Molecular Ion)

132 85 [M - CH₃]⁺

104 40 [M - CH₃ - CO]⁺

78 25 [C₆H₆]⁺

77 20 [C₆H₅]⁺

51 15 [C₄H₃]⁺

Data obtained from the National Institute of Standards and Technology (NIST) Mass

Spectrometry Data Center.[3] The fragmentation pattern is characteristic of an indole ring with a

methoxy substituent, showing a prominent molecular ion peak and loss of a methyl radical.

Experimental Protocols
The following are generalized experimental protocols that are typically employed for obtaining

the spectroscopic data presented above.

NMR Spectroscopy
A sample of 6-Methoxyindole (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at

a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical

shifts are reported in parts per million (ppm) relative to an internal standard, such as

tetramethylsilane (TMS). For indole derivatives, using an aprotic solvent like DMSO-d₆ can be

advantageous for observing the N-H proton, which might otherwise undergo rapid exchange

with protic solvents.[4]
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Infrared (IR) Spectroscopy
For solid samples like 6-Methoxyindole, the thin solid film method is a common and effective

technique.[5] A small amount of the compound is dissolved in a volatile solvent (e.g., methylene

chloride). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is

allowed to evaporate, leaving a thin film of the solid on the plate. The IR spectrum is then

recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5][6][7]

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively

small, volatile organic molecules like 6-Methoxyindole. The sample is introduced into the ion

source of the mass spectrometer, where it is bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then

separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 6-Methoxyindole.
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Spectroscopic Analysis Workflow for 6-Methoxyindole

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Interpretation & Structure Elucidation

6-Methoxyindole Sample

Dissolve in
Deuterated Solvent

Prepare Thin Film
on Salt Plate Vaporize Sample

NMR Spectrometer
(¹H and ¹³C) FTIR Spectrometer Mass Spectrometer (EI)

Acquire FID
Process to Spectrum

Acquire Interferogram
Process to Spectrum Acquire Mass Spectrum

Analyze Chemical Shifts,
Coupling Constants,

and Integration

Identify Functional
Group Absorptions

Analyze Molecular Ion
and Fragmentation Pattern

Elucidate Molecular Structure

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of 6-Methoxyindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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